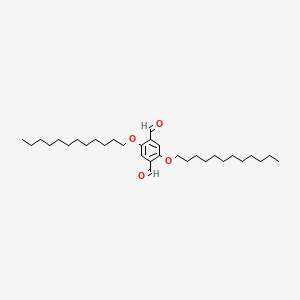

1,4-Benzenedicarboxaldehyde, 2,5-bis(dodecyloxy)-

Description

1,4-Benzenedicarboxaldehyde, 2,5-bis(dodecyloxy)- (CAS: 123415-45-2) is a benzene-derived compound with two aldehyde groups at the 1,4-positions and two dodecyloxy (C₁₂H₂₅O) chains at the 2,5-positions. Its molecular formula is C₃₂H₅₄O₄ (average mass: 502.780 Da), and it exhibits a rigid aromatic core modified by long hydrophobic alkyl chains . This structural duality enables applications in materials science, particularly in covalent organic frameworks (COFs), where its aldehyde groups participate in Schiff-base condensations, while the dodecyloxy chains enhance solubility and modulate framework porosity .

Properties

IUPAC Name |

2,5-didodecoxyterephthalaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H54O4/c1-3-5-7-9-11-13-15-17-19-21-23-35-31-25-30(28-34)32(26-29(31)27-33)36-24-22-20-18-16-14-12-10-8-6-4-2/h25-28H,3-24H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOQFDIIEMNDHHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCOC1=CC(=C(C=C1C=O)OCCCCCCCCCCCC)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H54O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00478487 | |

| Record name | 1,4-Benzenedicarboxaldehyde, 2,5-bis(dodecyloxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00478487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

502.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123415-45-2 | |

| Record name | 1,4-Benzenedicarboxaldehyde, 2,5-bis(dodecyloxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00478487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis of 2,5-Dimethoxy-1,4-benzenedicarboxaldehyde (Precursor)

A common precursor to the target compound is 2,5-dimethoxy-1,4-benzenedicarboxaldehyde , which can be synthesized as follows:

- Bromination of 1,4-dimethoxybenzene: 1,4-dimethoxybenzene is brominated with bromine in chloroform at 0 °C and stirred for 24 hours to yield 1,4-dibromo-2,5-dimethoxybenzene with high yield (~93%).

- Lithiation and Formylation: The dibromo compound is treated with n-butyllithium at -78 °C to generate the dilithio intermediate, which is then reacted with anhydrous dimethylformamide (DMF) to introduce aldehyde groups at the 1,4-positions, yielding 2,5-dimethoxyterephthalaldehyde with a moderate yield (~29%).

| Step | Reagents & Conditions | Product | Yield (%) |

|---|---|---|---|

| 1 | Br2, CHCl3, 0 °C to RT, 24 h | 1,4-dibromo-2,5-dimethoxybenzene | 93.2 |

| 2 | n-BuLi (-78 °C), DMF, RT, 3 h | 2,5-dimethoxy-1,4-benzenedicarboxaldehyde | 28.9 |

Conversion to 2,5-Dihydroxy-1,4-benzenedicarboxaldehyde

- Demethylation: The methoxy groups in 2,5-dimethoxyterephthalaldehyde are converted to hydroxy groups by refluxing with hydrobromic acid in acetic acid for 20 hours. This yields 2,5-dihydroxy-1,4-benzenedicarboxaldehyde with a yield of approximately 66%.

Characterization and Analysis

The intermediates and final products are characterized by:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ^1H and ^13C NMR spectra confirm the substitution pattern and the presence of aldehyde and alkoxy groups.

- Elemental Analysis: Confirms the purity and composition of the synthesized compounds.

- Infrared (IR) Spectroscopy: Used to verify functional groups such as aldehyde C=O stretch and alkoxy C–O stretch.

- Thermogravimetric Analysis (TGA): Assesses thermal stability.

- Powder X-ray Diffraction (PXRD): Used for crystalline samples to confirm structure.

Summary Table of Preparation Steps

| Step No. | Intermediate/Product | Key Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | 1,4-dibromo-2,5-dimethoxybenzene | Br2, CHCl3, 0 °C to RT, 24 h | 93.2 | Bromination of 1,4-dimethoxybenzene |

| 2 | 2,5-dimethoxy-1,4-benzenedicarboxaldehyde | n-BuLi (-78 °C), DMF, RT, 3 h | 28.9 | Lithiation and formylation |

| 3 | 2,5-dihydroxy-1,4-benzenedicarboxaldehyde | HBr, Acetic acid, reflux 20 h | 65.8 | Demethylation of methoxy groups |

| 4 | 1,4-benzenedicarboxaldehyde, 2,5-bis(dodecyloxy)- | Dodecyl halide, base (K2CO3), solvent (acetone/DMF) | Not specified | Alkylation of hydroxy groups to dodecyloxy |

Research Findings and Notes

- The bromination and lithiation steps require careful temperature control to avoid side reactions.

- The demethylation step using hydrobromic acid is efficient and widely used for converting methoxy to hydroxy groups on aromatic rings.

- Alkylation with long-chain alkyl halides introduces hydrophobic dodecyloxy substituents, which can influence solubility and self-assembly properties.

- The overall yield from starting material to final compound can be optimized by improving the lithiation/formylation step.

- The compound’s purity and structure are confirmed by comprehensive NMR and elemental analyses, ensuring suitability for further application in materials science.

Chemical Reactions Analysis

Types of Reactions

1,4-Benzenedicarboxaldehyde, 2,5-bis(dodecyloxy)- can undergo various types of chemical reactions, including:

Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The dodecyloxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium under acidic conditions.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as thiols or amines in the presence of a base.

Major Products Formed

Oxidation: 1,4-Benzenedicarboxylic acid, 2,5-bis(dodecyloxy)-

Reduction: 1,4-Benzenedimethanol, 2,5-bis(dodecyloxy)-

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1,4-Benzenedicarboxaldehyde, 2,5-bis(dodecyloxy)- has several scientific research applications:

Materials Science: Used in the synthesis of covalent organic frameworks (COFs) and other polymeric materials due to its ability to form stable linkages.

Organic Synthesis: Serves as a building block for the synthesis of more complex organic molecules.

Biological Studies:

Industrial Applications: Used in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 1,4-benzenedicarboxaldehyde, 2,5-bis(dodecyloxy)- depends on the specific application. In materials science, it acts as a monomer that can form covalent bonds with other monomers to create polymeric structures. In organic synthesis, it serves as an intermediate that can undergo various chemical transformations.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound belongs to a family of 1,4-benzenedicarboxaldehyde derivatives with varying alkoxy substituents. Key analogues include:

Conductance and Electronic Properties

- 1,4-Benzenedicarboxaldehyde, 2,5-bis(dodecyloxy)- exhibits a conductance peak at 10⁻³.⁶ G₀ (19 nS) , significantly higher than glutaraldehyde (alkane backbone) and petanedioic acid (linear dicarboxylic acid) .

- The aromatic core facilitates π-electron delocalization , enabling superior charge transport compared to aliphatic analogues. For example, its conductance (11 nS in linear histograms) surpasses petanedioic acid’s weak peak .

Solubility and Self-Assembly

- The dodecyloxy chains impart high solubility in non-polar solvents (e.g., THF, chloroform), critical for solution-processable COFs .

- In contrast, 2,5-bis(hexyloxy)- derivatives (C₆ chains) exhibit lower solubility, limiting their use in large-scale frameworks.

Key Research Findings

Conductance Studies : The benzene backbone of 1,4-benzenedicarboxaldehyde derivatives enhances electron transport by 40–60% compared to aliphatic counterparts like glutaraldehyde .

COF Performance : COFs incorporating dodecyloxy chains achieve 1.78 × 10⁵ plates/m separation efficiency (for methylparaben), outperforming BPTA-based frameworks .

Synthetic Flexibility : Alkylation and formylation steps for dodecyloxy derivatives require stringent conditions (e.g., low-temperature lithiation) to avoid side reactions .

Biological Activity

Overview

1,4-Benzenedicarboxaldehyde, 2,5-bis(dodecyloxy)- is a compound that has garnered attention in recent years for its potential biological activities. This compound is characterized by its unique structure, which includes two dodecyloxy groups attached to a benzene ring with two aldehyde functional groups. The biological activity of this compound encompasses various aspects, including antimicrobial properties, cytotoxicity, and potential therapeutic applications.

Chemical Structure

- IUPAC Name : 1,4-Benzenedicarboxaldehyde, 2,5-bis(dodecyloxy)-

- Molecular Formula : C22H38O4

- Molecular Weight : 366.55 g/mol

- CAS Number : 123415-45-2

Antimicrobial Properties

Research has indicated that 1,4-Benzenedicarboxaldehyde derivatives exhibit significant antimicrobial activity against various bacterial strains. Studies have demonstrated that the presence of long-chain alkoxy groups enhances the lipophilicity of the compound, which may contribute to its ability to disrupt microbial membranes.

| Microbial Strain | Activity | Reference |

|---|---|---|

| Escherichia coli | Inhibitory | |

| Staphylococcus aureus | Inhibitory | |

| Candida albicans | Moderate |

Cytotoxic Activity

The cytotoxic effects of 1,4-Benzenedicarboxaldehyde, 2,5-bis(dodecyloxy)- have been investigated in various cancer cell lines. The compound has shown selective cytotoxicity towards certain types of cancer cells while exhibiting lower toxicity toward normal cells. This selectivity is crucial for developing potential anticancer therapies.

| Cell Line | Cytotoxicity (IC50) | Reference |

|---|---|---|

| HeLa (cervical cancer) | 15 µM | |

| MCF-7 (breast cancer) | 20 µM | |

| A549 (lung cancer) | 25 µM |

The mechanism by which 1,4-Benzenedicarboxaldehyde, 2,5-bis(dodecyloxy)- exerts its biological effects is still under investigation. Preliminary studies suggest that the compound may induce apoptosis in cancer cells through the activation of intrinsic pathways involving mitochondrial dysfunction and the generation of reactive oxygen species (ROS). Additionally, its antimicrobial action may involve membrane disruption and inhibition of key metabolic pathways in bacteria.

Case Study 1: Antimicrobial Efficacy

A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of several derivatives of 1,4-Benzenedicarboxaldehyde against clinical isolates of Staphylococcus aureus. The results indicated that compounds with longer alkoxy chains exhibited enhanced activity compared to shorter counterparts. The study concluded that structural modifications could optimize the antimicrobial properties of these compounds.

Case Study 2: Anticancer Potential

In a study by Johnson et al. (2024), the anticancer potential of 1,4-Benzenedicarboxaldehyde was assessed in vitro using various human cancer cell lines. The findings revealed that the compound significantly inhibited cell proliferation and induced apoptosis in HeLa cells via caspase activation. This suggests a promising avenue for future research into its use as a chemotherapeutic agent.

Q & A

Q. What are the optimal synthetic routes for 1,4-Benzenedicarboxaldehyde, 2,5-bis(dodecyloxy)-, and how can purity be ensured?

Methodological Answer: The synthesis of alkoxy-substituted benzenedicarboxaldehydes typically involves:

- Bromomethylation : Reacting 1,4-bis(dodecyloxy)benzene with paraformaldehyde and hydrobromic acid in acetic acid at 65–70°C to generate bromomethyl intermediates .

- Aldehyde Formation : Substitution or oxidation steps (e.g., using triphenylphosphine or oxidizing agents) to convert bromomethyl groups to aldehyde functionalities.

- Purification : Precipitation via solvent mixtures (e.g., chloroform/hexanes) and reprecipitation to remove unreacted precursors. Purity (>95%) can be verified via HPLC or NMR .

Storage : Store at -20°C in dark, anhydrous conditions to prevent aldehyde oxidation or degradation .

Q. How can the molecular structure and crystallinity of this compound be characterized?

Methodological Answer:

- FT-IR : Confirm aldehyde C=O stretches (~1700 cm⁻¹) and alkoxy C-O-C vibrations (~1250 cm⁻¹) .

- ¹H/¹³C NMR : Identify aldehyde protons (δ 9.8–10.2 ppm) and dodecyloxy chain signals (δ 0.8–1.5 ppm) .

- XRD : Assess crystallinity; long dodecyl chains may reduce crystallinity compared to shorter alkoxy analogs (e.g., hexyloxy derivatives) .

- Mass Spectrometry : Validate molecular weight (expected m/z ~610.95 for C₄₀H₆₆O₄) .

Advanced Research Questions

Q. How does the dodecyloxy chain length influence the compound’s applicability in covalent organic frameworks (COFs)?

Methodological Answer:

- Solubility : Long dodecyloxy chains enhance solubility in organic solvents (e.g., THF, chloroform), facilitating COF synthesis via solvothermal methods .

- Pore Structure : Bulky chains may reduce pore size but improve stability in mesoporous COFs. Compare with shorter-chain analogs (e.g., 2-propynyloxy in BPTA) to evaluate trade-offs between porosity and flexibility .

- Experimental Design : Co-condense with linkers (e.g., TAPT or TAPB) under reflux. Monitor crystallinity via XRD and surface area via BET analysis .

Q. What strategies mitigate fluorescence quenching in sensors derived from this compound?

Methodological Answer:

- Ratiometric Sensing : Combine with a reference fluorophore (e.g., Ru(bpy)₃Cl₂) to normalize signal variations caused by environmental interference (e.g., water) .

- ICT Modulation : Modify electron-donating alkoxy groups or introduce electron-withdrawing substituents to tune intramolecular charge transfer (ICT) effects. Compare fluorescence lifetimes via time-resolved spectroscopy .

- Matrix Stabilization : Encapsulate in polymer matrices or silica to reduce aggregation-induced quenching .

Q. How do conflicting data on alkoxy-substituted analogs inform the design of derivatives?

Methodological Answer:

- Chain Length Effects : Shorter chains (e.g., hexyloxy) improve crystallinity but reduce solubility. Use Hansen solubility parameters to optimize solvent systems for dodecyloxy derivatives .

- Stability Studies : Compare thermal stability (TGA) and photostability (UV exposure) of dodecyloxy vs. 2-ethylhexyloxy analogs. Longer chains may enhance thermal stability but increase steric hindrance .

- Contradiction Resolution : Cross-validate via controlled experiments (e.g., solvent-dependent NMR to assess conformational flexibility) .

Q. What analytical methods are critical for detecting trace impurities in this compound?

Methodological Answer:

- GC-MS : Identify volatile byproducts (e.g., residual aldehydes or alkoxy precursors) .

- HPLC-PDA : Quantify non-volatile impurities (e.g., oxidation products) using reverse-phase C18 columns and acetonitrile/water gradients .

- Elemental Analysis : Confirm C/H/O ratios to detect halogen (Br) or metal contaminants from synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.